Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate
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Description
Synthesis Analysis
The synthesis of compounds related to Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate involves various chemical reactions to introduce specific functional groups and structural motifs. For instance, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, which share a similar methoxyphenyl moiety, was achieved through a series of reactions confirmed by FTIR, (1)H NMR, and mass spectroscopy . Another relevant synthesis is the creation of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, which serves as a synthon for the construction of heterocycles, potentially including benzothiophene derivatives . These synthetic
Scientific Research Applications
Anti-Cancer Properties
- Some derivatives of benzothiophene, such as Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate, have shown potential as anti-cancer agents. Studies reveal these compounds have significant cytotoxic effects on various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, CNS cancer, and normal human fibroblast cells, indicating their potential as anti-proliferative agents (Mohareb et al., 2016).
Synthesis and Characterization
- The synthesis and characterization of benzothiophene derivatives like Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate have been explored in depth, providing foundational knowledge for developing more effective pharmaceuticals (Campaigne & Abe, 1975).
Leukemia Treatment
- Derivatives of 1-benzothiophene, similar to Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate, have been studied for their effectiveness in treating leukemia. Some compounds have shown to induce cell death in leukemic cells, suggesting their potential in chemotherapy (Gowda et al., 2009).
Thermodynamic Properties
- The thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound structurally related to Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate, have been studied in various organic solutions. This research contributes to understanding the solubility and stability of such compounds in different environments (Ridka et al., 2019).
Antibacterial and Antifungal Activities
- Thiophene-3-carboxamide derivatives, closely related to Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate, exhibit antibacterial and antifungal activities. This suggests a potential for developing new antimicrobial agents using these compounds (Vasu et al., 2005).
Anti-Inflammatory Applications
- Research on methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally similar to Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate, indicates potential anti-inflammatory applications. These findings contribute to the development of novel anti-inflammatory agents (Moloney, 2001).
properties
IUPAC Name |
methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-19-14-6-3-11(4-7-14)12-5-8-15-13(9-12)10-16(21-15)17(18)20-2/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSXDHGGAXYIHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594748 |
Source
|
Record name | Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |
CAS RN |
924869-09-0 |
Source
|
Record name | Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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